Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-3-phenylprop-2-en-1-amine
Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-3-phenylprop-2-en-1-amine
Executive Summary
2-Methyl-3-phenylprop-2-en-1-amine (commonly referred to as
This technical whitepaper provides an authoritative guide to the physicochemical properties, catalytic synthesis, and self-validating analytical workflows required to isolate and characterize this compound.
Physicochemical and Thermodynamic Profile
Understanding the thermodynamic and lipophilic profile of 2-methyl-3-phenylprop-2-en-1-amine is critical for predicting its pharmacokinetic behavior. The presence of the
These properties dictate the compound's ability to cross the blood-brain barrier (BBB). At physiological pH (7.4), the compound exists in a dynamic equilibrium between its water-soluble protonated state and its lipophilic free-base state, a duality essential for CNS-active therapeutics[1].
Quantitative Data Summary
| Property | Value | Method / Condition |
| IUPAC Name | (E)-2-methyl-3-phenylprop-2-en-1-amine | - |
| Molecular Formula | C₁₀H₁₃N | - |
| Molecular Weight | 147.22 g/mol | Calculated[2][3] |
| Boiling Point | ~246–250 °C | Predicted (1 atm)[3][4] |
| LogP (Lipophilicity) | 2.4 – 2.6 | Predicted (Octanol/Water)[3] |
| pKa (Basicity) | 9.5 – 10.5 | Predicted (Primary Amine)[3][4] |
| Density | ~1.07 g/cm³ | Predicted (20 °C)[3] |
Synthetic Methodologies: Overcoming Catalyst Poisoning
The Mechanistic Challenge
Historically, the functionalization of unprotected free allylamines via transition metal-catalyzed reactions (such as the Mizoroki-Heck reaction) has been notoriously difficult. Free amines typically poison palladium catalysts or undergo rapid, unselective
The Solution: Catalyst Speciation Control
To achieve selective C–H activation, recent breakthroughs utilize. Causality in experimental design: The MPAA ligands act as transient directing groups that stabilize the Pd(0) nanoparticles in situ. By preventing catalyst aggregation and premature reduction, the MPAA ligand allows for complete stereochemical control, favoring specific isomeric pathways without requiring the cumbersome pre-protection and deprotection of the primary amine[1][5].
Step-by-Step Protocol: Amine-Directed Mizoroki-Heck Arylation
This protocol details the selective monoarylation of free allylamines to yield 2-methyl-3-phenylprop-2-en-1-amine.
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Reaction Assembly: In a rigorously dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of 2-methylprop-2-en-1-amine (free allylamine) and 1.2 equivalents of iodobenzene[6][7].
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Catalyst & Ligand Addition: Add 5 mol% of Pd(OAc)₂ (precatalyst) and 10 mol% of the selected MPAA ligand. Causality: The 1:2 metal-to-ligand ratio ensures complete saturation of the active Pd coordination sphere, preventing off-target amine oxidation[1].
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Solvent & Base: Suspend the mixture in a polar aprotic solvent (e.g., DMF or 1,4-dioxane) and add 2.0 equivalents of a mild base such as Ag₂CO₃ to facilitate halide abstraction and drive the catalytic cycle[6].
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Thermal Activation: Heat the reaction mixture to 70 °C with continuous stirring for 14 hours[1].
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Isolation: Cool to room temperature, quench with aqueous NH₄OH, and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (hexanes:EtOAc gradient) to yield the product as a yellow oil[8].
Figure 1: MPAA-ligand stabilized Pd-catalytic cycle preventing non-selective beta-hydride elimination.
Analytical Characterization & Self-Validating Workflows
To ensure scientific integrity, the characterization of 2-methyl-3-phenylprop-2-en-1-amine must be treated as a self-validating system . The stereochemical purity (E/Z ratio) determined by mass spectrometry must mathematically align with the coupling constants observed in nuclear magnetic resonance (NMR).
Protocol 1: GC-MS Isomeric Validation
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Sample Preparation: Dissolve 1–2 mg of the purified compound in 1 mL of LC-MS grade methanol[4].
-
Chromatographic Conditions: Inject 1 µL into a GC equipped with an HP-5MS column (30 m x 0.25 mm, 0.25 µm film)[4].
-
Temperature Ramp (Critical Step): Hold the initial oven temperature at 80 °C for 1 minute, then ramp at 10 °C/min to 280 °C, holding for 5 minutes[4].
-
Causality: The E and Z stereoisomers of allylamines yield nearly identical electron ionization (EI) mass spectra. This specific, gradual temperature ramp ensures baseline chromatographic resolution based strictly on their slight boiling point differentials, allowing for accurate integration of the Total Ion Chromatogram (TIC) to determine the E/Z ratio[4][8].
-
Protocol 2: NMR Structural Elucidation
-
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[4].
-
Causality: DMSO-d₆ is deliberately selected over protic solvents like D₂O or MeOD. Protic solvents cause rapid deuterium exchange with the primary amine (–NH₂) protons, erasing their signal. DMSO-d₆ preserves these protons, allowing for complete mass-balance validation during integration.
-
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at 500 MHz (or higher) with proton decoupling for the carbon channel[4].
-
Validation: Confirm the E/Z ratio by analyzing the vinylic proton coupling constants (
-values), which must corroborate the GC-MS TIC integration[8].
Figure 2: Self-validating analytical workflow for the characterization of 2-methylcinnamylamine.
References
-
Landge, V. G., Bonds, A. L., Mncwango, T. A., Mather, C. B., Saleh, Y., Fields, H. L., Lee, F., & Young, M. C. (2022). "Amine-directed Mizoroki–Heck arylation of free allylamines." Organic Chemistry Frontiers, 9(7), 1967-1974.[Link]
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Landge, V. G., Mishra, A., Thotamune, W., Bonds, A., Alahakoon, I., Karunarathne, A., & Young, M. C. (2023). "Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation." Chem Catalysis, 3(11), 100780.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. molbase.com [molbase.com]
- 3. 5,6,7,8-Tetrahydro-1-naphthylamine(2217-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7 | Benchchem [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
